molecular formula C9H10BrNO2 B1376481 3-Bromo-5-(dimethylamino)benzoic acid CAS No. 1369915-68-3

3-Bromo-5-(dimethylamino)benzoic acid

Cat. No.: B1376481
CAS No.: 1369915-68-3
M. Wt: 244.08 g/mol
InChI Key: CQWRDFKYJBVVQN-UHFFFAOYSA-N
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Description

3-Bromo-5-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a dimethylamino group at the 5-position

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(dimethylamino)benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with peroxidase and manganese peroxidase, which are enzymes involved in oxidative reactions . These interactions are crucial as they can influence the activity of these enzymes, potentially altering the oxidative stress response in cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of peroxidase enzymes, which play a role in the cellular response to oxidative stress . Additionally, its impact on gene expression can lead to changes in the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its interaction with peroxidase enzymes can either inhibit or enhance their activity, leading to changes in the oxidative stress response . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. For instance, its interaction with peroxidase enzymes can influence the oxidative metabolism within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. Its activity and function are dependent on its localization, as it needs to be in the right place to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(dimethylamino)benzoic acid typically involves the bromination of 5-(dimethylamino)benzoic acid. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-(dimethylamino)benzoic acid finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(dimethylamino)benzoic acid
  • 3-Bromo-5-(methylamino)benzoic acid
  • 3-Chloro-5-(dimethylamino)benzoic acid

Uniqueness

3-Bromo-5-(dimethylamino)benzoic acid is unique due to the specific positioning of the bromine and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-5-(dimethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWRDFKYJBVVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369915-68-3
Record name 3-bromo-5-(dimethylamino)benzoic acid
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